molecular formula C16H19F3N6O B2721884 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034264-85-0

4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2721884
CAS No.: 2034264-85-0
M. Wt: 368.364
InChI Key: PJHYANQNIUGBOT-UHFFFAOYSA-N
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Description

4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine and piperazine rings. Common reagents used in these reactions include ethyl bromide, trifluoromethylpyrimidine, and piperazine. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
  • (1-ethyl-1H-pyrazol-3-yl)(4-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
  • (1-ethyl-1H-pyrazol-3-yl)(4-(2-methyl-6-(difluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of 4-[4-(1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups and rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O/c1-3-25-5-4-12(22-25)15(26)24-8-6-23(7-9-24)14-10-13(16(17,18)19)20-11(2)21-14/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYANQNIUGBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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